7-(Phenylmethylon)-3,4-dihydro-2H-1,5-benzodioxepin

Übersicht

Beschreibung

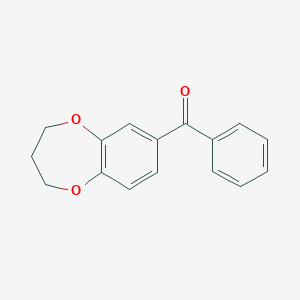

“3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” is a chemical compound with the molecular formula C16H14O3 . It has an average mass of 254.281 Da and a monoisotopic mass of 254.094299 Da .

Synthesis Analysis

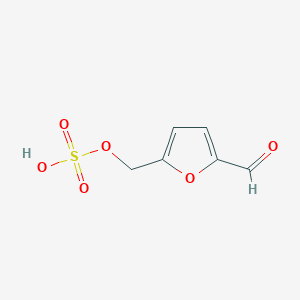

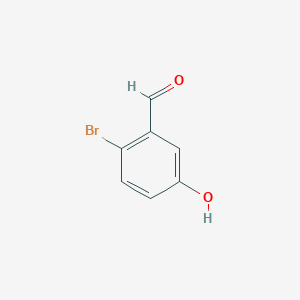

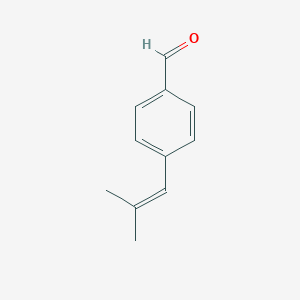

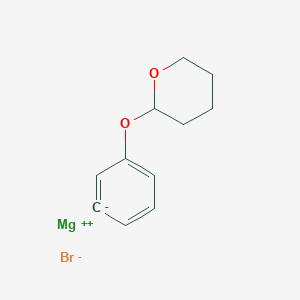

The synthesis of compounds related to “3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis

The molecular structure of “3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” is characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Wissenschaftliche Forschungsanwendungen

Synthese von Metallkomplexen

Diese Verbindung wird bei der Synthese von Metallkomplexen verwendet. Speziell wird sie bei der Kondensation von 3,4-Dihydro-2H-1,5-benzodioxepin-7-amin mit Salicylaldehydderivaten/2-Hydroxy-1-naphthaldehyd verwendet, um Co(II)-, Ni(II)-, Cu(II)- und Zn(II)-Metallkomplexe zu gewinnen .

Antioxidative Aktivität

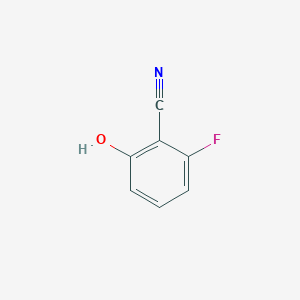

Die synthetisierten Verbindungen, einschließlich dieser Verbindung, wurden auf ihre antioxidative Fähigkeit getestet. Der Ligand HL4 (4) und Cu(II)-Komplexe zeigten eine signifikante antioxidative Aktivität .

Antibakterielle Aktivität

Die synthetisierten Verbindungen wurden auch auf ihre antimikrobielle Aktivität gegen verschiedene mikrobielle Stämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae und Candida albicans getestet . Der Ligand HL2 (2) und Zn(II)-Komplexe zeigten eine hervorragende antimikrobielle Aktivität .

Entzündungshemmende Aktivität

Die synthetisierten Verbindungen wurden auf ihre entzündungshemmenden Aktivitäten getestet. Der Ligand HL2 (2) und Zn(II)-Komplexe zeigten eine hervorragende entzündungshemmende Aktivität .

Zytotoxizitätsstudie

Eine Zytotoxizitätsstudie wurde für die potentesten antimikrobiellen und entzündungshemmenden HL2 (2)-, HL3 (3)-Liganden und ihre (9 – 16) Metallkomplexe an Vero-Zelllinien durchgeführt. Der Komplex (12) erwies sich als weniger zytotoxisch als die anderen getesteten Verbindungen .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden durchgeführt, um die Interaktionsmodi und die Bindungsaffinität dieser Verbindungen mit den aktiven Zentren der Enzyme Staphylococcus aureus S1: DHFR, Escherichia coli DNA-Gyrase B und Candida albicans Sterol-14-alpha-Demethylase zu verstehen .

Rohstoff in der organischen Synthese

Es ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird .

Pharmazeutika und Agrochemikalien

Diese Verbindung wird bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet .

Safety and Hazards

Wirkmechanismus

Target of Action

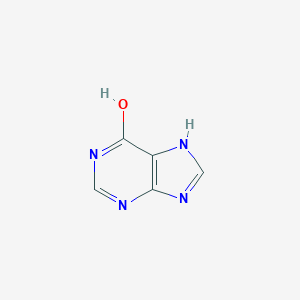

The primary targets of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone are currently unknown. This compound is structurally similar to benzodiazepines, which are known to interact with GABA receptors in the central nervous system . .

Mode of Action

If it does indeed interact with GABA receptors like benzodiazepines, it may enhance the effect of the neurotransmitter GABA, leading to sedative, anti-anxiety, and muscle relaxant effects

Biochemical Pathways

If it acts similarly to benzodiazepines, it may influence the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . The downstream effects of this interaction could include reduced neuronal excitability and a calming effect on the nervous system.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If it behaves like benzodiazepines, it could potentially enhance GABAergic inhibition at the cellular level, leading to decreased anxiety, sedation, and muscle relaxation .

Biochemische Analyse

Biochemical Properties

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, such as prolonged activation of certain signaling pathways .

Dosage Effects in Animal Models

The effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

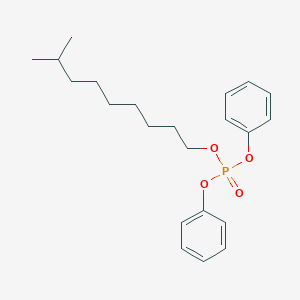

Metabolic Pathways

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes . Additionally, it may require cofactors for its metabolism, further highlighting its complex role in biochemical reactions .

Transport and Distribution

The transport and distribution of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism . The compound’s distribution within tissues also influences its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization within the cell can also affect its stability and degradation, further impacting its overall activity .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBWIKKKUXNBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352402 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147644-07-3 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.